molecular formula C22H32O3 B14789399 HMS;6alpha-Methyl-11beta-hydroxyprogesterone

HMS;6alpha-Methyl-11beta-hydroxyprogesterone

Cat. No.: B14789399
M. Wt: 344.5 g/mol
InChI Key: GZENKSODFLBBHQ-VHAQWSAMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Methyl-11beta-hydroxyprogesterone involves several steps, starting from progesterone. The key steps include methylation and hydroxylation at specific positions on the steroid backbone. The reaction conditions typically involve the use of reagents such as lithium aluminum hydride for reduction and ethylene glycol for protection .

Industrial Production Methods

Industrial production of 6alpha-Methyl-11beta-hydroxyprogesterone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6alpha-Methyl-11beta-hydroxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound.

Scientific Research Applications

6alpha-Methyl-11beta-hydroxyprogesterone has been extensively studied for its applications in various fields:

    Chemistry: Used as a starting material for synthesizing other steroid derivatives.

    Biology: Studied for its effects on cellular processes and inflammation.

    Medicine: Primarily used in ophthalmology to treat inflammatory eye conditions.

    Industry: Used in the production of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 6alpha-Methyl-11beta-hydroxyprogesterone involves binding to glucocorticoid receptors, which leads to the modulation of gene expression. This results in the suppression of inflammatory responses and the reduction of immune cell activity. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6alpha-Methyl-11beta-hydroxyprogesterone is unique due to its specific modifications at the 6alpha and 11beta positions, which enhance its anti-inflammatory properties while reducing potential side effects. This makes it particularly suitable for ophthalmic applications .

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(10R,13S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12?,15?,16?,17?,19?,20?,21-,22+/m0/s1

InChI Key

GZENKSODFLBBHQ-VHAQWSAMSA-N

Isomeric SMILES

CC1CC2C3CCC([C@]3(CC(C2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C

Origin of Product

United States

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